![molecular formula C22H26N6O B5558456 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through nucleophilic substitution reactions, showcasing a method that could potentially be applied to the synthesis of the compound (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various spectral studies. The characterization often includes IR, 1H NMR, Mass spectral data, and elemental analysis, providing a comprehensive understanding of the compound's structure (J.V.Guna et al., 2009).
Chemical Reactions and Properties
Compounds in this category may participate in various chemical reactions, including inactivation processes involving cytochrome P450 enzymes, as observed in studies on substituted imidazoles (Nagy et al., 2011). These reactions can lead to the formation of protein adducts and are crucial for understanding the compound's biochemical interactions.
Physical Properties Analysis
The physical properties, such as solubility and stability, play a critical role in the compound's applications and behavior in different environments. While specific data on the compound is not available, related research can provide insights into methodologies for analyzing these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and conditions, determine the compound's potential applications and safety. Studies on similar compounds, such as the synthesis and evaluation of pyrimidine derivatives for anti-inflammatory and analgesic activities, offer a glimpse into the chemical behavior and potential therapeutic uses of related molecules (Sondhi et al., 2007).
Applications De Recherche Scientifique
Synthesis and Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant potential in medicinal chemistry due to their diverse biological activities. For instance, studies have described the synthesis of pyrimidine and bispyrimidine derivatives, exploring their anti-inflammatory and analgesic activities. These compounds were synthesized by condensation reactions involving different amines and isothiocyanato compounds, characterized by spectral studies, and evaluated for their biological activities against standard drugs (Sondhi et al., 2007).
Antiproliferative Activity Against Cancer Cell Lines
Another area of interest is the development of compounds for cancer treatment. Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Such studies involve the synthesis of compounds through nucleophilic substitution reactions and their subsequent evaluation using assays like the MTT assay to determine their efficacy in inhibiting cancer cell proliferation. Some compounds within these series have shown promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antineoplastic Activity of Benzimidazole and Pyrimidine Derivatives
Research into the antineoplastic activity of benzimidazole condensed with pyrimidine derivatives has highlighted the synthesis and evaluation of these compounds against various cancer cell lines. The studies often involve complex synthetic routes to obtain the desired derivatives, which are then subjected to in vitro assays to assess their potential in inhibiting the growth of cancer cells. Some derivatives have shown variable degrees of antineoplastic activity, underscoring the importance of structural modifications in enhancing biological efficacy (Abdel-Hafez, 2007).
Mechanism-Based Inactivation of Cytochrome P450 Enzymes
The interaction of imidazole and pyrimidine derivatives with cytochrome P450 enzymes, particularly CYP2D6, has been a subject of investigation. Studies have explored the mechanism-based inactivation of these enzymes by compounds containing imidazole and piperazine groups. Such research provides insights into drug interactions and metabolic pathways, highlighting the importance of understanding compound interactions with enzymes responsible for drug metabolism (Livezey et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-18-23-10-11-28(18)21-16-20(24-17-25-21)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKURCNLOBFKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



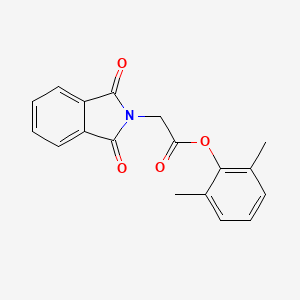

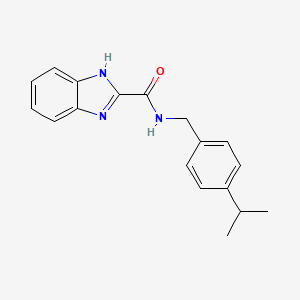
![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
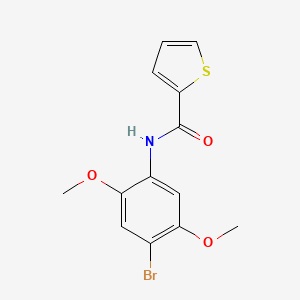
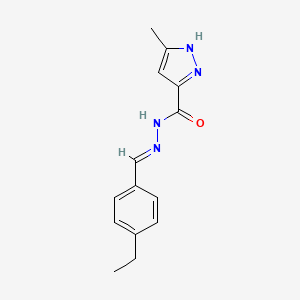
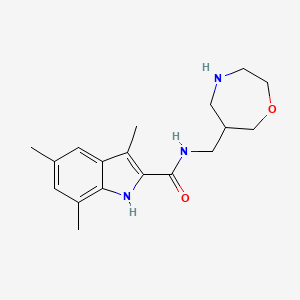
![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)
![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)